Comprehensive Solubility Profiling of (R)-Tetrahydrofuran-3-amine Dihydrochloride in Organic Solvents
Comprehensive Solubility Profiling of (R)-Tetrahydrofuran-3-amine Dihydrochloride in Organic Solvents
Executive Summary
(R)-Tetrahydrofuran-3-amine is a highly versatile chiral building block, frequently utilized in the design of complex active pharmaceutical ingredients (APIs), including potent kinase inhibitors targeting ERK1/2 pathways[1]. Due to the volatility and oxidative susceptibility of the free base form, the compound is commercially synthesized, supplied, and stored as a dihydrochloride salt (CAS: 1180558-14-8)[2]. While this salt form guarantees long-term chemical stability, its high lattice energy fundamentally alters its solubility profile in organic solvents. This technical guide provides an in-depth analysis of the solvation thermodynamics, quantitative solubility metrics, and validated experimental protocols necessary for effectively handling (R)-tetrahydrofuran-3-amine dihydrochloride in drug development workflows.
Solvation Thermodynamics & Chemical Profiling
The dihydrochloride salt of (R)-tetrahydrofuran-3-amine presents a unique physicochemical challenge. The presence of two molar equivalents of hydrochloric acid per amine molecule creates a dense, highly ionic crystalline lattice[2].
Causality in Solvation: Dissolving this salt requires overcoming a substantial endothermic lattice energy. From a thermodynamic perspective, this is only achievable in solvents possessing both a high dielectric constant (ε > 30) and strong hydrogen-bond donating/accepting capabilities.
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Protic Solvents (Methanol, Ethanol): Exhibit excellent solvating power. The hydroxyl groups form strong hydrogen bonds with the chloride anions, effectively dismantling the ionic lattice and stabilizing the dissolved species.
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Polar Aprotic Solvents (DMSO, DMF): Exhibit moderate solubility. The high polarity stabilizes the protonated amine cation, though the lack of hydrogen-bond donors makes anion solvation less efficient than in protic media.
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Non-Polar & Weakly Polar Solvents (DCM, THF, Hexane): The salt is essentially insoluble. These solvents lack the dielectric capacity to disrupt the ionic interactions, leaving the salt entirely as a solid suspension.
Thermodynamic cycle of (R)-Tetrahydrofuran-3-amine dihydrochloride solvation.
Quantitative Solubility Profile in Organic Solvents
The following table summarizes the thermodynamic solubility profile of (R)-tetrahydrofuran-3-amine dihydrochloride across standard organic solvents at 25°C.
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solvation Mechanism / Notes |
| Aqueous | Water | 80.1 | > 100.0 | Complete ionic dissociation. |
| Protic | Methanol | 32.7 | ~ 45.0 | Strong H-bond donation to Cl⁻. |
| Protic | Ethanol | 24.5 | ~ 15.0 | Moderate H-bond donation. |
| Polar Aprotic | DMSO | 46.7 | ~ 25.0 | High polarity, cation stabilization. |
| Polar Aprotic | DMF | 36.7 | ~ 8.5 | Moderate cation stabilization. |
| Polar Aprotic | Acetonitrile | 37.5 | < 1.0 | Poor anion solvation; acts as an anti-solvent[3]. |
| Non-Polar | Dichloromethane | 8.9 | < 0.1 | Insufficient polarity for lattice disruption. |
| Ether | Tetrahydrofuran | 7.5 | < 0.1 | Common ion/structural repulsion. |
Experimental Protocol: Thermodynamic Solubility Determination
In early-stage drug discovery, distinguishing between kinetic and thermodynamic solubility is critical to avoid false positives caused by DMSO cosolvent effects[4]. Thermodynamic solubility represents the true equilibrium between the solid lattice and the solvent[5]. The following self-validating Shake-Flask HPLC-UV protocol ensures high-fidelity data collection.
Step-by-Step Methodology:
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Solid Addition: Accurately weigh 10 mg of (R)-tetrahydrofuran-3-amine dihydrochloride powder[2] into a 2 mL glass HPLC vial.
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Solvent Dispensation: Add 1.0 mL of the target organic solvent into the vial. Expert Insight: Ensure a visible solid pellet remains at the bottom; a lack of solid indicates the solution is not fully saturated, which invalidates thermodynamic measurements[5].
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Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 24 to 48 hours at a constant 25°C. A minimum of 24 hours is strictly required to overcome transient supersaturation artifacts[5].
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to firmly pellet the undissolved salt.
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Filtration: Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter to remove any suspended micro-particulates.
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Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (or LC-MS/MS if the derivative lacks a strong chromophore) against a pre-established calibration curve[4].
Shake-flask thermodynamic solubility workflow for organic solvents.
Strategic Implications in Synthetic Workflows
The insolubility of (R)-tetrahydrofuran-3-amine dihydrochloride in standard coupling solvents (e.g., DCM, THF) necessitates specific synthetic workarounds. When synthesizing complex molecules, such as quinazoline-based ERK1/2 kinase inhibitors[1], the amine must be liberated in situ to participate in nucleophilic substitutions or amide couplings.
In Situ Free-Basing Protocol: Rather than attempting to dissolve the salt directly, researchers should suspend the dihydrochloride in DCM or DMF. Subsequently, add 2.5 to 3.0 molar equivalents of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base acts as a proton scavenger, neutralizing the HCl and generating the free (R)-tetrahydrofuran-3-amine. The liberated free base is highly lipophilic and immediately dissolves into the organic phase, allowing the subsequent nucleophilic attack on electrophiles (e.g., acid chlorides or activated esters) to proceed homogeneously.
In situ free-basing workflow for coupling reactions in aprotic solvents.
References
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[2] AKSci. 1180558-14-8 (R)-Tetrahydrofuran-3-amine dihydrochloride. 2
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[1] Journal of Medicinal Chemistry - ACS Publications. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. 1
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[4] WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. 4
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[5] Ovid / European Journal of Pharmaceutical Sciences. Kinetic versus thermodynamic solubility temptations and risks. 5
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[3] Google Patents. EP1746084A1 - Process for the preparation of saturated or unsaturated primary fatty amines. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1180558-14-8 (R)-Tetrahydrofuran-3-amine dihydrochloride AKSci 6824DW [aksci.com]
- 3. EP1746084A1 - Process for the preparation of saturated or unsaturated primary fatty amines - Google Patents [patents.google.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ovid.com [ovid.com]
